molecular formula C18H25N3O2 B1392640 (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine CAS No. 1243093-19-7

(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine

Cat. No. B1392640
M. Wt: 315.4 g/mol
InChI Key: QLJMORWZFXUBIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine” is a chemical compound with the CAS Number: 1335042-30-2 . Its IUPAC name is (3’-amino-[1,1’-biphenyl]-4-yl)(piperidin-1-yl)methanone . The compound has a molecular weight of 280.37 .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H20N2O/c19-17-6-4-5-16(13-17)14-7-9-15(10-8-14)18(21)20-11-2-1-3-12-20/h4-10,13H,1-3,11-12,19H2 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 280.37 . It’s recommended to be stored in a refrigerated environment .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study demonstrated the synthesis of compounds related to (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine, which were tested for their antibacterial activity. These compounds were created through microwave-assisted synthesis and included pyrimidine imines and thiazolidinones, showing the compound's potential in creating antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Antileukemic Activity : Another research focused on the anticancer effects of derivatives of the compound, specifically targeting leukemia cells. Certain synthesized derivatives showed promising antiproliferative activity, indicating the potential of these compounds in cancer research (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).

  • Chemical Activation and Maillard Reaction Products : The interaction of piperidine with formaldehyde and the formation of Maillard reaction products were explored in a study. This research is significant in understanding the chemical properties and reactivities of piperidine-based compounds, including (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine (Nikolov & Yaylayan, 2010).

  • Conformational Analysis of Chiral Hindered Amides : A study conducted a detailed conformational analysis of chiral hindered amides, which are structurally related to (3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine. This research provides insights into the dynamic structures of similar compounds, crucial for understanding their chemical behavior and potential applications (Rauk, Tavares, Khan, Borkent, & Olson, 1983).

Safety And Hazards

The Material Safety Data Sheet (MSDS) for this compound can be found online . It’s important to refer to this document for detailed safety and hazard information.

properties

IUPAC Name

[1-(3-aminobenzoyl)piperidin-4-yl]-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c19-16-6-4-5-15(13-16)18(23)21-11-7-14(8-12-21)17(22)20-9-2-1-3-10-20/h4-6,13-14H,1-3,7-12,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJMORWZFXUBIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)C(=O)C3=CC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine
Reactant of Route 2
Reactant of Route 2
(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine
Reactant of Route 3
Reactant of Route 3
(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine
Reactant of Route 5
Reactant of Route 5
(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine
Reactant of Route 6
(3-{[4-(Piperidin-1-ylcarbonyl)piperidin-1-yl]carbonyl}phenyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.